molecular formula C8H11NO B13499097 8-Azatricyclo[4.3.0.02,5]nonan-7-one

8-Azatricyclo[4.3.0.02,5]nonan-7-one

Katalognummer: B13499097
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: BVTFIUIBPYZXRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Azatricyclo[4.3.0.02,5]nonan-7-one is a complex organic compound characterized by its unique tricyclic structure.

Vorbereitungsmethoden

The synthesis of 8-Azatricyclo[4.3.0.02,5]nonan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of benzylmagnesium chloride with N-benzyl-cis-hexahydrophthalimide, followed by the formation of N-benzyl-9-benzylidene-8-azabicyclo[4.3.0]nonan-7-one as a key intermediate . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

8-Azatricyclo[4.3.0.02,5]nonan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-Azatricyclo[43002,5]nonan-7-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, this compound is of interest in the field of materials science for the development of novel materials with specific properties .

Wirkmechanismus

The mechanism of action of 8-Azatricyclo[4.3.0.02,5]nonan-7-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is still a subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

8-Azatricyclo[4.3.0.02,5]nonan-7-one can be compared with other similar compounds such as 3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one and 8-benzyl-3-oxa-8-azatricyclo[4.2.1.0(1,6)]nonan-7-one . These compounds share similar tricyclic structures but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical reactivity, which makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

8-azatricyclo[4.3.0.02,5]nonan-7-one

InChI

InChI=1S/C8H11NO/c10-8-7-5-2-1-4(5)6(7)3-9-8/h4-7H,1-3H2,(H,9,10)

InChI-Schlüssel

BVTFIUIBPYZXRF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1C3C2C(=O)NC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.